molecular formula C19H21ClFN3O3S B4732940 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4732940
M. Wt: 425.9 g/mol
InChI Key: YGEGITPYPHTBBC-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyridine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a tool for probing molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonyl-containing piperidine derivatives.

    2-(4-METHANESULFONYL-PHENYL)-1-(6-METHYL-PYRIDIN-3-YL)-ETHANONE: Another compound with a sulfonyl group and a pyridine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and fluoro substituents on the phenyl ring further enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-17-5-3-6-18(21)16(17)13-28(26,27)24-10-7-14(8-11-24)19(25)23-12-15-4-1-2-9-22-15/h1-6,9,14H,7-8,10-13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEGITPYPHTBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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